ε-Poly-L-lysine Hydrochloride Achieves Equivalent Post-Acidification Control in Yogurt at a 20-Fold Lower Concentration Compared to Potassium Sorbate
In a direct head-to-head study on set yoghurt, ε-poly-L-lysine hydrochloride at a concentration of 0.005% (w/v) provided optimal inhibition of post-acidification during 20 days of cold storage, matching the performance of potassium sorbate at a 20-fold higher concentration of 0.1% (w/v) [1]. This demonstrates significantly higher potency on a weight basis for controlling starter culture acid production.
| Evidence Dimension | Antimicrobial potency for controlling post-acidification in set yoghurt |
|---|---|
| Target Compound Data | 0.005% (w/v) for optimal inhibition of post-acidification |
| Comparator Or Baseline | Potassium sorbate at 0.1% (w/v) for optimal inhibition |
| Quantified Difference | 20-fold lower concentration required for equivalent efficacy |
| Conditions | Set yoghurt inoculated with 2% starter culture (*S. thermophilus* and *L. bulgaricus*), evaluated during cold storage for 20 days |
Why This Matters
For food manufacturers seeking to reduce additive use or meet clean-label demands, ε-poly-L-lysine hydrochloride offers a more potent alternative to potassium sorbate, potentially lowering ingredient costs and improving consumer perception.
- [1] Rajapaksha, D. S. W., et al. (2013). Evaluation of Potassium sorbate and Ε-polylysine for their inhibitory activity on post-acidification of set yoghurt under cold storage for 20 days. *International Journal of Scientific and Research Publications*, 3(6), 1-5. View Source
